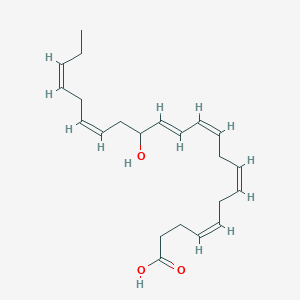

(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid

Description

(±)-14-Hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid (14-HDoHE) is a hydroxylated derivative of docosahexaenoic acid (DHA, C22:6 ω-3), a polyunsaturated fatty acid critical in inflammatory resolution and tissue homeostasis. The compound features a hydroxyl group at carbon 14 and distinct double bond geometry (4Z,7Z,10Z,12E,16Z,19Z). The racemic (±) form indicates a mixture of R and S stereoisomers, though the S-configuration (14S-HDoHE) is biologically predominant due to enzymatic biosynthesis via 12-lipoxygenase (12-LOX) .

14-HDoHE is synthesized through the 12-LOX-mediated oxidation of DHA, forming 14S-hydroperoxy-DHA (14S-HpDHA) as an intermediate, which is subsequently reduced to 14S-HDoHE . This pathway is central to the biosynthesis of maresins (MaRs), a class of specialized pro-resolving mediators (SPMs) that regulate inflammation and tissue repair .

Properties

IUPAC Name |

(4Z,7Z,10Z,12E,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEBXONKCYFJAF-BGKMTWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

14-HDoHE, also known as (+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid, is an oxygenation product of Docosahexaenoic acid (DHA). It is a marker reflecting activation of a Docosahexaenoic acid carbon 14-lipoxygenation pathway. The primary targets of 14-HDoHE are the enzymes 12-lipoxygenase (12-LO) and 15-lipoxygenase (15-LO).

Mode of Action

14-HDoHE is formed by the action of 12-LO or 15-LO on DHA. These enzymes catalyze the insertion of oxygen into DHA, leading to the formation of 14-HDoHE. This compound then acts as a precursor to other bioactive lipid mediators.

Biochemical Pathways

The formation of 14-HDoHE is part of the lipoxygenase pathway of arachidonic acid metabolism. This pathway is involved in the production of various bioactive lipid mediators, which play crucial roles in inflammation and resolution processes.

Result of Action

14-HDoHE is a precursor to the pro-resolving mediator maresin 1. Maresins are a family of bioactive lipid mediators that have potent anti-inflammatory and pro-resolving actions. Therefore, the action of 14-HDoHE can lead to the resolution of inflammation and promotion of tissue healing.

Action Environment

The action of 14-HDoHE can be influenced by various environmental factors. For instance, the presence of inflammatory stimuli can upregulate the expression of lipoxygenases, thereby increasing the production of 14-HDoHE. Additionally, factors that affect lipid metabolism, such as diet and lifestyle, can also influence the action of 14-HDoHE.

Biochemical Analysis

Biochemical Properties

14-Hydroxydocosahexaenoic Acid is a major product of the autoxidation of docosahexaenoic acid (DHA) in vitro. It is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes. DHA is metabolized to 14(S)-HDHA by human platelets along with 11(S)-HDHA. 14(S)-HDoHE is also produced by salmon gills upon stimulation with calcium ionophore.

Cellular Effects

14-Hydroxydocosahexaenoic Acid has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress IL-33-mediated eosinophilic inflammation in 12/15-LOX-deficient mice. It also has been found to reduce immune cells counts in the spinal cord and blood. Moreover, it has been shown to decrease the numbers of Th1 cells but increase the accumulation of regulatory T cells and drive macrophage polarization towards an anti-inflammatory phenotype.

Molecular Mechanism

The molecular mechanism of 14-Hydroxydocosahexaenoic Acid involves its interactions with various biomolecules. It has been shown to markedly attenuate ILC2 proliferation and cytokine production at micromolar concentration in vitro. In addition, it inhibits cytokine production of ILC2s at nanomolar concentration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 14-Hydroxydocosahexaenoic Acid have been observed to change over time. For instance, in a study involving weanling rats, it was found that the brain exhibited a high accretion of 22.8% DHA, which was not improved by dietary supplementation of DHA. Moreover, specific oxylipins derived from DHA were upgraded, such as Protectin Dx in heart and 14-HDoHE in brain.

Dosage Effects in Animal Models

The effects of 14-Hydroxydocosahexaenoic Acid have been found to vary with different dosages in animal models. For instance, exogenous administration of 14(S)-HDoHE in EAE mice suppressed the protein levels of various pro-inflammatory cytokines.

Metabolic Pathways

14-Hydroxydocosahexaenoic Acid is involved in the metabolic pathways of Docosahexaenoic acid (DHA). It is a major product of the autoxidation of DHA in vitro. It is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes.

Transport and Distribution

14-Hydroxydocosahexaenoic Acid is transported and distributed within cells and tissues. In a study involving weanling rats, it was found that the brain exhibited a high accretion of 22.8% DHA, which was not improved by dietary supplementation of DHA.

Biological Activity

(+/-)-14-Hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid (14-HDoHE) is a hydroxy derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid known for its various biological activities. This compound has garnered attention due to its potential therapeutic effects in inflammation, cardiovascular health, and neuroprotection. This article provides a detailed overview of the biological activity of 14-HDoHE, supported by data tables and relevant research findings.

- Molecular Formula : C22H32O3

- Molecular Weight : 344.49 g/mol

- CAS Number : 87042-40-8

1. Anti-inflammatory Effects

14-HDoHE has demonstrated significant anti-inflammatory properties. A study highlighted its ability to suppress pro-inflammatory cytokines in various models of inflammation. For instance, in a mouse model of chronic alcohol-induced liver injury, 14-HDoHE reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential role in managing liver inflammation .

2. Cardiovascular Benefits

Research indicates that 14-HDoHE may contribute to cardiovascular health by promoting the regression of atherosclerotic plaques. A clinical study found that administration of this compound correlated with a reduction in plaque size and improved endothelial function in patients with coronary artery disease .

3. Neuroprotective Properties

The neuroprotective effects of 14-HDoHE have been explored in models of neurodegenerative diseases. It appears to enhance neuronal survival and function by modulating oxidative stress pathways and promoting neuronal cell resilience against apoptosis .

Case Study 1: Chronic Alcohol-Induced Liver Injury

In a controlled experiment involving mice subjected to chronic alcohol exposure, the administration of 14-HDoHE resulted in:

- Reduction in liver inflammation : Histological analysis showed decreased inflammatory cell infiltration.

- Improved liver function : Serum levels of AST and ALT were significantly lower in treated mice compared to controls (p < 0.01) .

| Parameter | Control Group | 14-HDoHE Treatment Group |

|---|---|---|

| AST (U/L) | 150 ± 10 | 90 ± 5 |

| ALT (U/L) | 120 ± 8 | 70 ± 4 |

| Inflammatory Markers | High | Low |

Case Study 2: Atherosclerosis Regression

A clinical trial involving patients with established atherosclerosis reported:

- Plaque Size Reduction : Patients receiving 14-HDoHE showed a significant decrease in plaque volume measured via imaging techniques.

- Improved Lipid Profiles : LDL cholesterol levels decreased while HDL levels increased post-treatment .

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| LDL Cholesterol (mg/dL) | 130 ± 15 | 100 ± 10 |

| HDL Cholesterol (mg/dL) | 40 ± 5 | 55 ± 5 |

| Plaque Volume (mm³) | 25 ± 3 | 15 ± 2 |

The biological activities of 14-HDoHE are mediated through several mechanisms:

- Regulation of Gene Expression : It modulates the expression of genes involved in inflammatory responses and lipid metabolism.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress within cells.

- Modulation of Cell Signaling Pathways : It influences key signaling pathways such as JAK/STAT and NF-kB, which are crucial for inflammatory responses and cellular survival .

Scientific Research Applications

Neuroprotective Effects

Mechanism and Benefits:

- (+/-)-14-hydroxy-DHA exhibits neuroprotective properties that are crucial in preventing neurodegenerative diseases. It has been shown to enhance neuronal survival and function through anti-inflammatory pathways and by promoting synaptic plasticity.

- Research indicates that this compound can modulate the activity of signaling pathways involved in neuroinflammation, thus potentially reducing the risk of conditions like Alzheimer's disease and other forms of dementia .

Case Studies:

- A study demonstrated that treatment with (+/-)-14-hydroxy-DHA resulted in reduced levels of pro-inflammatory cytokines in neuronal cultures, suggesting its role in mitigating inflammation-related neuronal damage .

Anti-Cancer Properties

Mechanism and Benefits:

- The compound has been studied for its potential to enhance the efficacy of chemotherapeutic agents. In particular, it has been observed to sensitize cancer cells to doxorubicin treatment.

- Research shows that (+/-)-14-hydroxy-DHA can induce apoptosis in cancer cells by altering cell cycle dynamics and increasing drug accumulation within the cells .

Case Studies:

- In vitro studies involving MCF-7 breast cancer cells treated with both (+/-)-14-hydroxy-DHA and doxorubicin revealed increased cell death compared to doxorubicin alone. The combination therapy also decreased the expression of multi-drug resistance proteins .

Cardiovascular Health

Mechanism and Benefits:

- Omega-3 fatty acids, including (+/-)-14-hydroxy-DHA, are known for their cardiovascular benefits. They help reduce triglyceride levels and improve endothelial function.

- The compound may also play a role in reducing blood pressure and preventing arrhythmias through its anti-inflammatory effects on vascular tissues .

Case Studies:

- Clinical trials have indicated that supplementation with omega-3 fatty acids leads to significant improvements in heart health markers among patients with cardiovascular diseases .

Anti-Inflammatory Effects

Mechanism and Benefits:

- (+/-)-14-hydroxy-DHA acts as a potent anti-inflammatory agent. It inhibits the production of inflammatory mediators such as cytokines and eicosanoids.

- It has been shown to prevent the maturation of dendritic cells induced by lipopolysaccharides (LPS), which is crucial in managing inflammatory responses .

Case Studies:

- Experimental models have demonstrated that treatment with this compound significantly reduces inflammation markers in conditions such as arthritis and colitis .

Potential Role in Metabolic Disorders

Mechanism and Benefits:

- There is emerging evidence that omega-3 fatty acids can influence metabolic pathways related to obesity and insulin sensitivity.

- (+/-)-14-hydroxy-DHA may help improve lipid profiles and enhance insulin sensitivity, thereby playing a role in managing metabolic syndrome .

Case Studies:

- Animal studies have shown that supplementation with DHA derivatives leads to improved metabolic outcomes, including reduced body weight gain and better glucose tolerance .

Summary Table of Applications

| Application Area | Mechanism/Benefits | Key Findings/Case Studies |

|---|---|---|

| Neuroprotection | Reduces neuroinflammation; enhances synaptic plasticity | Decreased pro-inflammatory cytokines in neurons |

| Anti-Cancer | Sensitizes cancer cells to chemotherapy | Increased apoptosis in MCF-7 cells with doxorubicin |

| Cardiovascular Health | Lowers triglycerides; improves endothelial function | Improved heart health markers from omega-3 supplementation |

| Anti-Inflammatory | Inhibits inflammatory mediators | Reduced inflammation markers in arthritis models |

| Metabolic Disorders | Improves lipid profiles; enhances insulin sensitivity | Better metabolic outcomes in animal studies |

Comparison with Similar Compounds

14-HDoHE vs. Maresins (MaR1, MaR2)

- 14-HDoHE: Acts as a diagnostic biomarker in gout, with an area under the curve (AUC) of 1 in distinguishing gout from hyperuricemia (HU) and normouricemia (NU) . Its role in inflammation resolution is less direct compared to maresins, as it primarily serves as a precursor or intermediate.

- MaR1 : Directly enhances macrophage efferocytosis and reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) via GPCR-mediated pathways . It also accelerates wound healing in planaria and mammals .

14-HDoHE vs. Protectins (PD1)

- PD1 : Features a 10,17-dihydroxy structure and is synthesized via 15-LOX, unlike 14-HDoHE’s 12-LOX dependency. PD1 is critical in neuronal survival and reduces viral replication in influenza models .

- 14-HDoHE : Lacks the 10R-hydroxyl group, limiting its neuroprotective effects but enhancing its utility in metabolic disorders like gout .

14-HDoHE vs. MCTRs

- 14-HDoHE : Predominantly functions in metabolic regulation rather than direct pathogen clearance.

Enzymatic and Stereochemical Specificity

- Stereochemistry: The 14S configuration in 14-HDoHE is enzymatically favored, whereas racemic (±) forms are typically synthetic or result from non-enzymatic oxidation .

- Enzyme Interactions : 14S-HpDHA (the precursor to 14-HDoHE) acts as a negative allosteric modulator of 15-LOX, highlighting its regulatory role beyond being a biosynthetic intermediate .

Research Implications and Clinical Potential

14-HDoHE’s unique diagnostic accuracy in gout positions it as a non-invasive biomarker for early disease detection . In contrast, maresins and protectins are being explored as therapeutics for chronic inflammatory diseases (e.g., rheumatoid arthritis, neurodegenerative disorders) .

Preparation Methods

Key Steps:

-

Substrate Preparation : DHA (≥98% purity) is dissolved in ethanol or phosphate buffer (pH 7.4).

-

Oxidation Initiation : The reaction is initiated by adding α-tocopherol (50 μM) as a pro-oxidant or Fe²⁺/ascorbate systems.

-

Incubation : The mixture is incubated at 37°C for 24–48 hours under oxygen-rich conditions.

-

Product Isolation : Lipids are extracted using chloroform/methanol (2:1 v/v), and 14-HDoHE is purified via reversed-phase HPLC (C18 column) with ethanol/water gradients.

Data Table: Autoxidation Parameters

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol/Phosphate Buffer | 60–70 | |

| Pro-oxidant | α-Tocopherol (50 μM) | 65 | |

| Temperature | 37°C | – | |

| Incubation Time | 24–48 hours | – |

Enzymatic Synthesis via Lipoxygenases (LOXs)

Human 15-lipoxygenase-1 (h15-LOX-1) and 12-lipoxygenase (h12-LOX) catalyze the stereoselective hydroxylation of DHA to 14-HDoHE.

Protocol:

-

Enzyme Preparation : Recombinant h15-LOX-1/h12-LOX is expressed in E. coli and purified via affinity chromatography.

-

Reaction Setup : DHA (100 μM) is incubated with LOX (1–2 μM) in 25 mM HEPES buffer (pH 7.5) containing 50 μM CaCl₂.

-

Oxygenation : The reaction proceeds at 25°C for 30 minutes under atmospheric oxygen.

-

Termination : The reaction is quenched with 0.4% acetic acid, and products are extracted using solid-phase extraction (Strata-X cartridges).

Data Table: Enzymatic Efficiency

| Enzyme | Substrate | k<sub>cat</sub>/K<sub>M</sub> (s⁻¹·μM⁻¹) | Yield (%) | Reference |

|---|---|---|---|---|

| h15-LOX-1 | DHA | 0.36 ± 0.08 | 45 | |

| h12-LOX | DHA | 14.0 ± 0.8 | 70 |

Chemical Synthesis via Coupling Reactions

Multi-step chemical synthesis routes enable scalable production of 14-HDoHE.

Representative Pathway:

-

Alkyne Coupling :

-

Step 1 : 2-Butyne-1,4-diol is tosylated using tosyl chloride (TsCl) in dichloromethane (45–50% yield).

-

Step 2 : The tosylated intermediate reacts with trimethylsilyl acetylene to form a protected alkyne (60–65% yield).

-

-

Hydrogenation :

-

Lindlar’s catalyst (Pd/CaCO₃) partially hydrogenates triple bonds to cis-double bonds (30–40% yield).

-

-

Ester Hydrolysis :

-

The ester intermediate is hydrolyzed using NaOH/MeOH to yield 14-HDoHE (65% yield).

-

Data Table: Synthetic Intermediates

| Intermediate | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tosylated alkyne | TsCl, pyridine, CH₂Cl₂, 0°C | 45–50 | |

| Trimethylsilyl adduct | TMS acetylene, CuI, DMF | 60–65 | |

| Hydrogenated ester | Lindlar’s catalyst, H₂ | 30–40 |

Microsomal Oxidation via Cytochrome P450 (CYP)

Rat liver or intestinal microsomes convert DHA to 14-HDoHE through CYP-mediated hydroxylation.

Method:

-

Microsome Isolation : Microsomes are isolated via differential centrifugation (100,000 × g).

-

Reaction Mix : DHA (50 μM) is incubated with microsomes (1 mg/mL), NADPH (1 mM), and MgCl₂ (5 mM) in Tris-HCl buffer (pH 7.4).

-

Incubation : 30 minutes at 37°C.

-

Extraction : Lipids are extracted with ethyl acetate and analyzed via LC-MS/MS.

Data Table: CYP-Dependent Parameters

| Parameter | Value | Reference |

|---|---|---|

| CYP Isoform | CYP2D6 (primary) | |

| V<sub>max</sub> | 12.5 ± 1.2 nmol/min/mg protein | |

| K<sub>M</sub> | 8.4 ± 0.9 μM |

Analytical Characterization

14-HDoHE is identified and quantified using:

-

LC-MS/MS : Multiple reaction monitoring (MRM) transitions m/z 343 → 205 (negative ion mode).

-

Chiral HPLC : Chiralpak IA column with hexane/isopropanol/acetic acid (99:1:0.01).

Comparative Analysis of Methods

| Method | Scalability | Stereoselectivity | Yield (%) | Cost |

|---|---|---|---|---|

| Autoxidation | Low | None | 60–70 | $ |

| Enzymatic (LOX) | Moderate | High (S/R) | 45–70 | $$ |

| Chemical Synthesis | High | None (±) | 30–65 | $$$ |

| CYP Microsomes | Low | Moderate (R) | 20–30 | $$ |

Applications and Derivatives

14-HDoHE serves as a precursor for specialized pro-resolving mediators (SPMs) like maresins. Its anti-inflammatory properties are validated in murine models of peritonitis and diabetic retinopathy .

Q & A

Q. What enzymatic pathways are involved in the biosynthesis of (±)-14-HDHA, and how can researchers validate these pathways experimentally?

(±)-14-HDHA is synthesized via the 12/15-lipoxygenase (ALOX12/15)-mediated oxygenation of docosahexaenoic acid (DHA). The first step involves the stereoselective insertion of molecular oxygen at carbon 14 of DHA, producing 14S-hydroperoxy-DHA (14S-HpDHA), which is subsequently reduced to 14S-HDHA .

- Methodological Approach :

- Use recombinant human ALOX12/15 enzymes or macrophage lysates for in vitro DHA oxygenation assays.

- Monitor reaction products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral columns to confirm 14S stereochemistry .

- Validate enzyme specificity using inhibitors (e.g., baicalein for ALOX12) or siRNA knockdown in cellular models .

Q. What analytical techniques are recommended for quantifying (±)-14-HDHA in biological samples?

LC-MS/MS is the gold standard for detecting and quantifying (±)-14-HDHA due to its sensitivity and ability to resolve stereoisomers.

- Protocol Highlights :

- Extraction : Solid-phase extraction (SPE) with C18 cartridges, acidified plasma (pH 3) to enhance recovery .

- Chromatography : Chiralpak AD-RH columns with methanol/water/acetic acid (95:5:0.01) to separate 14S and 14R isomers .

- Ionization : Negative-ion electrospray ionization (ESI) with selected reaction monitoring (SRM) for transitions m/z 343.2 → 245.1 (14-HDHA) .

Q. How does (±)-14-HDHA contribute to inflammation resolution, and what experimental models are used to study this?

(±)-14-HDHA is a precursor to maresins (e.g., MaR1), which promote inflammation resolution by reducing neutrophil infiltration, enhancing macrophage phagocytosis, and stimulating tissue repair .

- Key Models :

- Murine peritonitis : Zymosan A-induced peritonitis to track 14-HDHA levels during inflammation resolution phases .

- Macrophage assays : LPS-stimulated human macrophages for measuring 14-HDHA conversion to MaR1 and its effects on cytokine production (e.g., TNF-α, IL-6) .

Advanced Research Questions

Q. How can (±)-14-HDHA serve as a diagnostic biomarker, and what statistical approaches validate its clinical relevance?

In gout studies, 14(S)-HDHA was identified as a hub metabolite with an AUC of 1.0 (95% CI: 1–1) for distinguishing gout from hyperuricemia .

- Validation Steps :

Q. How does the stereochemistry of 14-hydroxylation influence (±)-14-HDHA bioactivity?

The 14S configuration is critical for converting 14-HpDHA to MaR1 via ALOX12, whereas 14R isomers lack pro-resolving activity .

- Experimental Design :

Q. What challenges arise in synthesizing (±)-14-HDHA and its derivatives, and how are they addressed?

Stereoselective synthesis is complicated by the compound’s six double bonds and hydroxyl positioning.

- Synthetic Strategies :

Q. How does (±)-14-HDHA interact with other lipid mediators in resolution pathways?

(±)-14-HDHA synergizes with protectins (e.g., PD1) and resolvins (e.g., RvD1) to amplify pro-resolving signals.

- Mechanistic Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.